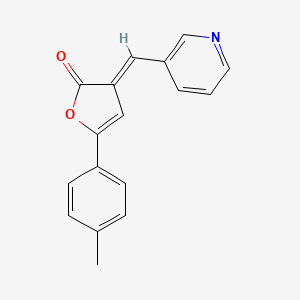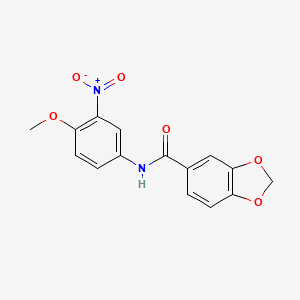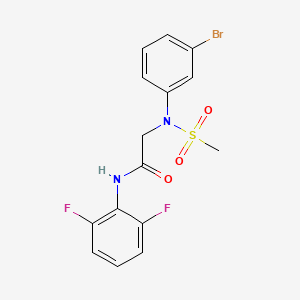
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Descripción general
Descripción
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, also known as MCI-186 or edaravone, is a synthetic free radical scavenger that was first developed in Japan in the 1980s. It has been used as a neuroprotective agent in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).
Mecanismo De Acción
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are produced during ischemia-reperfusion injury. It also inhibits lipid peroxidation and modulates the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve neurological function, reduce infarct size, and attenuate brain edema in animal models of stroke. It also prolongs survival and delays disease progression in animal models of ALS. In clinical trials, 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve functional outcomes and reduce mortality in patients with acute ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone is a potent and selective free radical scavenger that has been extensively studied for its neuroprotective effects. However, its use in lab experiments is limited by its high cost and limited availability. In addition, the optimal dose and timing of administration of 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone in various disease models are still under investigation.
Direcciones Futuras
Future research on 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone should focus on identifying the optimal dose and timing of administration in various disease models, as well as investigating its potential use in other neurological disorders such as traumatic brain injury and Alzheimer's disease. In addition, the development of more cost-effective and efficient synthesis methods for 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone could lead to wider availability and increased use in research and clinical settings.
Aplicaciones Científicas De Investigación
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been extensively studied for its neuroprotective effects in various preclinical and clinical studies. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival in animal models of stroke and ALS. In clinical trials, 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve functional outcomes and reduce mortality in patients with acute ischemic stroke.
Propiedades
IUPAC Name |
(3E)-5-(4-methylphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-4-6-14(7-5-12)16-10-15(17(19)20-16)9-13-3-2-8-18-11-13/h2-11H,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXOHSBRTOOCQD-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CN=CC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CN=CC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-methylphenyl)-3-(pyridin-3-ylmethylidene)furan-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759587.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4759595.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759601.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4759620.png)
![methyl 2-[({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4759629.png)
![methyl 2-[(2-thienylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4759632.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B4759638.png)
![2-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4759649.png)


![1,3-benzodioxol-5-yl[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4759675.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4759681.png)